molecular formula C14H11NOS3 B2511560 N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034223-03-3

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2511560
CAS No.: 2034223-03-3
M. Wt: 305.43
InChI Key: FROOCGGCZIDRRR-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide, also known as TTA-A2, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. TTA-A2 belongs to the class of compounds known as thiazole derivatives and has been studied for its ability to modulate the activity of certain receptors in the body.

Scientific Research Applications

Chemical Reactivity and Structural Studies

N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and its derivatives have been studied for their chemical reactivity and structure. For example, its ability to undergo intramolecular Diels–Alder reactions demonstrates the thiophene nucleus's versatility as both a diene and a dienophile, highlighting its potential in synthetic organic chemistry (Himbert, Schlindwein, & Maas, 1990). Moreover, the synthesis and characterization of this compound have been detailed, with studies using X-ray diffraction and spectroscopic techniques to elucidate its structure, chemical activity, and potential for charge transfer interactions (Cakmak et al., 2022).

Antimicrobial and Anticancer Properties

Research has explored the antimicrobial properties of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide derivatives. These studies have shown that certain derivatives exhibit effective antibacterial activity against microorganisms, suggesting potential applications in developing new antimicrobial agents (Cakmak et al., 2022). Additionally, other derivatives have been synthesized and evaluated for their antinociceptive and anticancer activities, indicating the compound's potential in medicinal chemistry for designing new therapeutics (Shipilovskikh et al., 2020).

Applications in Material Science

In the field of material science, novel thiophene-2-carboxaldehyde derivatives have been synthesized and assessed for their optical spectroscopic properties and potential use in stabilizing polymers against photodegradation. This research suggests applications in enhancing the durability and lifespan of polymer-based materials (Balakit et al., 2015).

Advanced Synthesis Techniques

Efforts have also been made to develop more efficient synthesis methods for thiophene derivatives, including N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide. These include the use of green chemistry approaches and novel catalytic systems to improve the synthesis process's efficiency and sustainability, highlighting the ongoing innovation in chemical synthesis techniques (Abaee & Cheraghi, 2013).

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS3/c16-14(12-4-2-7-19-12)15-13(10-5-8-17-9-10)11-3-1-6-18-11/h1-9,13H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROOCGGCZIDRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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